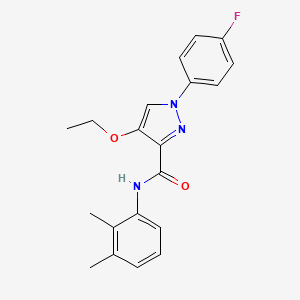

N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c1-4-26-18-12-24(16-10-8-15(21)9-11-16)23-19(18)20(25)22-17-7-5-6-13(2)14(17)3/h5-12H,4H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKJPGNVZXEKRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC=CC(=C2C)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Profile

- Common Name : this compound

- CAS Number : 1170522-63-0

- Molecular Formula : CHFNO

- Molecular Weight : 353.4 g/mol

The biological activity of this compound can be attributed to its structural characteristics, particularly the pyrazole moiety. Pyrazoles are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The specific mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and various kinases .

- Antioxidant Activity : The presence of electron-donating groups in the pyrazole structure enhances its ability to scavenge free radicals, thereby reducing oxidative stress .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit notable anticancer activity by targeting multiple pathways involved in tumor growth. For instance:

- In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The IC values for related compounds often range from 10 to 50 µM, indicating significant potency .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by studies demonstrating its ability to inhibit COX enzymes:

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Study on Anticancer Activity : A study published in MDPI reported that pyrazole derivatives exhibited significant cytotoxicity against breast cancer cells with IC values as low as 25 µM . The study highlighted the importance of substituent groups on the pyrazole ring in enhancing biological activity.

- Anti-inflammatory Research : A comparative analysis showed that some pyrazole compounds had better anti-inflammatory profiles than traditional NSAIDs like ibuprofen . The findings suggest that modifications in the molecular structure can lead to improved therapeutic outcomes.

Scientific Research Applications

Analgesic Properties

Recent research has highlighted the analgesic effects of pyrazole derivatives, including N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide. Studies indicate that compounds in this class exhibit potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, one study reported that certain pyrazole derivatives demonstrated superior analgesic activity compared to traditional analgesics like celecoxib and indomethacin, with IC50 values indicating effective inhibition at low concentrations .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory properties. Research indicates that this compound can inhibit lipoxygenase and COX pathways, leading to reduced inflammation markers in vivo. In particular, studies have reported significant reductions in edema in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective cytotoxicity. These findings suggest that this compound could be developed as a chemotherapeutic agent .

Case Studies and Clinical Implications

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- A clinical trial evaluating a similar pyrazole derivative showed significant pain relief in patients with chronic pain conditions.

- Another study indicated that these compounds could be beneficial in managing conditions like rheumatoid arthritis due to their dual action on pain relief and inflammation reduction .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-3-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide with key analogs:

Structural Modifications and Their Impacts

Q & A

Q. What are the recommended synthetic routes for N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide?

The synthesis typically involves a multi-step approach:

Pyrazole Ring Formation : Cyclize a 1,3-diketone precursor with hydrazine derivatives under acidic or basic conditions to form the pyrazole core .

Substituent Introduction :

- 4-Ethoxy Group : Introduce via nucleophilic substitution or esterification reactions.

- 1-(4-Fluorophenyl) Group : Attach using Suzuki-Miyaura coupling or Ullmann-type reactions for aryl group incorporation .

- 3-Carboxamide Linkage : React the pyrazole carboxylic acid derivative with 2,3-dimethylaniline using coupling agents like EDCI/HOBt .

Key Validation : Confirm intermediates via , , and mass spectrometry; final product purity assessed via HPLC (>95%) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : and NMR identify substituent integration and electronic environments (e.g., fluorophenyl deshielding at ~7.2 ppm) .

- X-ray Crystallography : Determines molecular conformation, dihedral angles between aromatic rings (e.g., pyrazole and fluorophenyl planes), and hydrogen-bonding networks .

- HPLC-MS : Ensures purity and validates molecular weight .

Q. How can researchers screen this compound for initial biological activity?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates.

- Cell Viability : Screen in cancer cell lines (e.g., MTT assay) with IC calculations.

- Target Prediction : Use computational tools (e.g., molecular docking) to prioritize targets based on structural similarity to known pyrazole-based inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Variable Substituents :

- Biological Testing :

Q. How can conflicting biological data (e.g., in vitro vs. in vivo efficacy) be resolved?

- Assay Conditions : Verify pH, temperature, and co-solvents (e.g., DMSO concentration) that may alter compound stability .

- Pharmacokinetic Factors : Assess metabolic stability (e.g., liver microsomal assays) and plasma protein binding to explain reduced in vivo activity .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing efficacy .

Q. What computational strategies predict this compound’s mechanism of action?

Q. How does fluorination impact the compound’s physicochemical and pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.